methyl(triphenyl)phosphanium;hydroiodide

Radiochemistry PET Tracer Synthesis Wittig Reaction

Optimize your Wittig and phase-transfer protocols with a reliable quaternary phosphonium salt. Generic substitution can lead to suboptimal yields or complete reaction failure. - Preferred precursor for [¹¹C]PET radiochemistry, enabling rapid one-pot Wittig reactions with high radiochemical yields (80-90%). - Proven DSSC electrolyte component delivering 5.34-7.10% light-to-electricity conversion efficiency. - Superior thermal and chemical stability versus ammonium-based catalysts, preventing process failure at elevated temperatures. Assay ≥98% (HPLC).

Molecular Formula C19H19IP+
Molecular Weight 405.2 g/mol
Cat. No. B12059856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl(triphenyl)phosphanium;hydroiodide
Molecular FormulaC19H19IP+
Molecular Weight405.2 g/mol
Structural Identifiers
SMILESC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I
InChIInChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;
InChIKeyJNMIXMFEVJHFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(triphenyl)phosphanium;hydroiodide: Core Properties and Sourcing Considerations


Methyl(triphenyl)phosphanium;hydroiodide (CAS 2065-66-9), also known as methyltriphenylphosphonium iodide (MTPPI), is a quaternary phosphonium salt . As a white to light yellow powder with a molecular weight of 404.23 g/mol and a melting point of 183-189°C, its physical and chemical properties are well-documented . The compound exhibits good solubility in water, acetone, dichloromethane, and methanol, but is practically insoluble in aromatic hydrocarbons . MTPPI is light-sensitive and hygroscopic, requiring storage under inert atmosphere in a cool, dark place .

Why Methyl(triphenyl)phosphanium;hydroiodide Cannot Be Arbitrarily Replaced by Analogs


In organic synthesis and materials science, the specific counterion and alkyl group of a phosphonium salt profoundly impact reaction kinetics, yield, and product purity. While methyltriphenylphosphonium bromide (CAS 1779-49-3) shares the same cation, the differing nucleophilicity and leaving-group ability of iodide versus bromide can lead to marked differences in reaction outcomes . Similarly, substituting the methyl group for an ethyl group, as in ethyltriphenylphosphonium iodide (CAS 4736-60-1), alters ylide stability and steric bulk, directly affecting selectivity and efficiency in key transformations like the Wittig reaction . Generic substitution without rigorous comparative evaluation can therefore lead to suboptimal yields, altered stereoselectivity, or complete reaction failure.

Quantitative Differentiation: Methyl(triphenyl)phosphanium;hydroiodide vs. Key Alternatives


Superior Radiochemical Yield in 11C-Labeled Wittig Reactions Compared to Alternative Precursors

In the synthesis of [β-11C]styrene, a key PET imaging precursor, the use of methyl(triphenyl)phosphanium;hydroiodide as a precursor to the corresponding ylide provides a high and consistent radiochemical yield. A 1990 study reported a radiochemical yield of 80-90% for [β-11C]styrene when using [11C]methyltriphenylphosphonium iodide generated in situ [1]. This yield is achieved under a specific one-pot procedure with a synthesis time of 40 minutes. While a direct head-to-head comparison within a single study is lacking, this performance contrasts with yields reported for alternative 11C-methylation strategies using other phosphonium salts or direct methylation approaches, which often result in lower yields or more complex purifications [1].

Radiochemistry PET Tracer Synthesis Wittig Reaction

Differentiation in Thermal Stability for High-Temperature Phase Transfer Catalysis (PTC) Applications

In phase transfer catalysis (PTC), the thermal stability of the catalyst is a critical selection criterion for high-temperature processes. Methyl triphenyl phosphonium salts, including methyl(triphenyl)phosphanium;hydroiodide, are specifically noted for their superior stability in high-temperature PTC applications and in the presence of strong bases, conditions under which other common phase-transfer catalysts, such as many quaternary ammonium salts, are unstable and undergo decomposition [1]. While exact decomposition temperatures are not provided in a comparative context, the source explicitly differentiates this compound's class as stable where others are not [1].

Phase Transfer Catalysis High-Temperature Chemistry Catalyst Stability

Quantified Performance in Dye-Sensitized Solar Cells (DSSCs) as an Electrolyte Component

Methyl(triphenyl)phosphanium;hydroiodide has been directly evaluated as a component of liquid electrolytes in dye-sensitized solar cells (DSSCs). A study reported an overall light-to-electricity conversion efficiency of 5.34% to 7.10% when using an electrolyte synthesized with this compound, with efficiency varying based on radiant power from 100 mW cm⁻² to 10 mW cm⁻² [1]. While this study does not provide a direct head-to-head comparison with a different phosphonium salt, the quantified efficiency provides a baseline performance metric that can be used to evaluate this compound against other electrolyte systems.

Dye-Sensitized Solar Cells Renewable Energy Electrolyte

Thermal Stability of Crystalline Derivatives: TGA Data for Material Science Applications

For applications in crystal engineering and materials science, the thermal stability of derivatives is crucial. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of a metal-organic crystal derived from methyl(triphenyl)phosphanium;hydroiodide (specifically, methyltriphenylphosphonium iodide thiourea) demonstrate that the material is thermally stable until it melts at ∼220 °C [1]. This data is specific to this derivative and is essential for understanding its processing and operational limits in device fabrication.

Crystal Engineering Thermal Analysis Nonlinear Optics

Optimal Application Scenarios for Methyl(triphenyl)phosphanium;hydroiodide


Synthesis of 11C-Labeled PET Tracers via High-Yield Wittig Reactions

In radiopharmaceutical production, particularly for the synthesis of short-lived 11C-labeled compounds for Positron Emission Tomography (PET), methyl(triphenyl)phosphanium;hydroiodide is a preferred precursor. Its ability to rapidly generate the corresponding ylide in situ, enabling a one-pot Wittig reaction with high radiochemical yield (80-90%) for products like [β-11C]styrene, makes it uniquely suited for this application where speed, yield, and purity are paramount [1].

High-Temperature and Strong-Base Phase Transfer Catalysis (PTC)

For industrial chemical processes requiring phase transfer catalysis at elevated temperatures or in the presence of strong bases, methyl triphenyl phosphonium salts are a superior choice. Their enhanced thermal and chemical stability, compared to alternative quaternary ammonium catalysts, ensures sustained catalytic activity and prevents process failure due to catalyst decomposition [1].

Component in Electrolyte Formulations for Dye-Sensitized Solar Cells (DSSCs)

This compound serves as a viable component in the formulation of liquid electrolytes for DSSCs. Its use has been demonstrated to yield overall light-to-electricity conversion efficiencies in the range of 5.34% to 7.10%, providing a quantifiable performance benchmark for researchers developing and optimizing next-generation photovoltaic devices [1].

Precursor for Functional Crystalline Materials

In materials science, methyl(triphenyl)phosphanium;hydroiodide is a valuable building block for synthesizing novel metal-organic crystals. The thermal stability of these derivative crystals (stable until melting at ∼220 °C for the thiourea derivative) makes them interesting candidates for applications in nonlinear optics and other fields requiring thermally robust materials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl(triphenyl)phosphanium;hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.